1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2135331-49-4
VCID: VC11652193
InChI: InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
SMILES: C1CC1(C2=NC=C(C=C2)C#N)C(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

CAS No.: 2135331-49-4

Cat. No.: VC11652193

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid - 2135331-49-4

Specification

CAS No. 2135331-49-4
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
Standard InChI Key JGTJBYSKUOQGKU-UHFFFAOYSA-N
SMILES C1CC1(C2=NC=C(C=C2)C#N)C(=O)O
Canonical SMILES C1CC1(C2=NC=C(C=C2)C#N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a strained cyclopropane ring (bond angles ≈ 60°) fused to a pyridine heterocycle. Key features include:

  • Cyano group (-C≡N) at the pyridine’s 5-position, enhancing electron-withdrawing properties.

  • Carboxylic acid (-COOH) directly bonded to the cyclopropane ring, enabling hydrogen bonding and salt formation.

The IUPAC name, 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid, reflects this arrangement . The SMILES string C1CC1(C2=NC=C(C=C2)C#N)C(=O)O and InChI key JGTJBYSKUOQGKU-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
CAS Registry Number2135331-49-4
SMILESC1CC1(C2=NC=C(C=C2)C#N)C(=O)O

Electronic and Steric Effects

The cyclopropane ring introduces significant steric strain, while the pyridine’s electron-deficient nature (due to the cyano group) polarizes adjacent bonds. This combination influences:

  • Acidity: The carboxylic acid’s pKa is lowered by the electron-withdrawing pyridine, enhancing proton donation.

  • Solubility: Limited solubility in apolar solvents due to the polar carboxylic acid and cyano groups.

Synthesis and Reactivity

Reactivity Profile

The compound’s functional groups enable diverse transformations:

Carboxylic Acid Reactivity

  • Esterification: Reaction with alcohols under acid catalysis.

  • Amide Formation: Coupling with amines using activators like EDC/HOBt.

Cyano Group Reactivity

  • Hydrolysis: Conversion to amides or carboxylic acids under acidic/basic conditions.

  • Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds.

Applications in Pharmaceutical and Agrochemical Research

Drug Development

  • Prodrug Design: The carboxylic acid can be esterified to improve bioavailability.

  • Targeted Delivery: Functionalization of the cyano group for site-specific drug release.

Agrochemicals

The compound’s rigidity and polarity make it suitable as a herbicide or fungicide scaffold. For example, cyclopropane derivatives are known to disrupt cell wall synthesis in fungi .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstituentMolecular WeightKey Difference
1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acidCl instead of CN213.62 g/molReduced electron withdrawal
1-(Pyridin-2-yl)cyclopropane-1-carboxylic acidNo substituent163.17 g/molLower reactivity

The cyano group in the target compound enhances electrophilicity compared to chloro or unsubstituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator